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Compound of Interest

Compound Name: INCB059872

Cat. No.: B1574622 Get Quote

Abstract & Scientific Context
INCB059872 is a potent, selective, and orally bioavailable inhibitor of Lysine-Specific

Demethylase 1 (LSD1/KDM1A).[1] It functions by irreversibly binding to the FAD cofactor of

LSD1, thereby inhibiting the demethylation of mono- and di-methylated histone H3 lysine 4

(H3K4me1/2). This epigenetic modulation is critical in reactivating suppressed tumor-

suppressor genes and inducing differentiation in malignancies such as Acute Myeloid Leukemia

(AML) and Small Cell Lung Cancer (SCLC).

Successful preclinical evaluation requires a robust oral formulation that maintains solubility,

prevents precipitation in the gastrointestinal tract, and ensures consistent bioavailability. This

guide details the preparation of INCB059872 using a co-solvent system

(DMSO/PEG300/Tween-80) and a complexation system (SBE-β-CD), prioritizing the

dihydrochloride salt form for optimal stability.
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Property Specification

Compound Name INCB059872 (also INCB-59872)

Target LSD1 (KDM1A) - FAD dependent

Preferred Form Dihydrochloride Salt (2HCl)

MW (Free Base) 386.54 g/mol

MW (2HCl Salt) ~459.45 g/mol (Verify batch certificate)

Solubility (DMSO) ≥ 50 mg/mL (Stock)

Aqueous Solubility Low (Free base); Moderate (Salt form)

Storage (Solid) -20°C (desiccated); protect from light

Critical Formulation Note: Always calculate the mass based on the free base equivalent. If

using the dihydrochloride salt, apply a correction factor (CF):

Example: To prepare 10 mg of active free base, weigh 11.9 mg of the 2HCl salt.

Mechanism of Action (Pathway Visualization)
INCB059872 disrupts the LSD1-CoREST complex, preventing the demethylation of H3K4. This

leads to the accumulation of activating methylation marks and the subsequent re-expression of

differentiation genes.
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Caption: Mechanism of INCB059872.[1][2][3][4][5][6] Inhibition of LSD1 prevents H3K4

demethylation, shifting cells from a stem-like repressive state to differentiation.

Protocol A: Standard Solution Formulation
(Recommended)
Applicability: Short-term efficacy studies (1–2 weeks), PK studies. Vehicle Composition: 10%

DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[5] Target Concentration: 1 mg/mL (for 10

mg/kg dose at 10 mL/kg volume).

Reagents Required[5][7][8]
DMSO: Dimethyl sulfoxide, sterile filtered (Sigma D2650).

PEG300: Polyethylene glycol 300 (Sigma 202371).

Tween-80: Polysorbate 80 (Sigma P1754).
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Saline: 0.9% NaCl, sterile.

Step-by-Step Procedure
Weighing: Calculate the required amount of INCB059872 (apply salt correction factor).

Weigh into a sterile glass vial.

Solubilization (10% Volume): Add the calculated volume of DMSO. Vortex vigorously for 1–2

minutes until the powder is completely dissolved. If necessary, sonicate at 37°C for 5

minutes.

Checkpoint: Solution must be clear yellow/colorless. No particulates.

Co-Solvent Addition (40% Volume): Slowly add PEG300 to the DMSO solution while

vortexing. The solution may warm slightly; this aids dissolution.

Surfactant Addition (5% Volume): Add Tween-80. Vortex gently to avoid excessive foaming.

Dilution (45% Volume): Slowly add pre-warmed (37°C) 0.9% Saline while stirring.

Note: Adding saline too fast can cause "crashing out" (precipitation). Add dropwise.

Final QC: Inspect for clarity. pH should be approx 6.0–7.0. Use within 24 hours.[5]

Protocol B: Solubilized Cyclodextrin Formulation
(Alternative)
Applicability: Long-term toxicity studies, sensitive models where PEG/DMSO may cause

irritation. Vehicle Composition: 10% DMSO / 90% (20% SBE-β-CD in Saline).[5]

Reagents Required[5][7][8]
SBE-β-CD: Sulfobutyl ether beta-cyclodextrin (Captisol® or equivalent).

Step-by-Step Procedure
Vehicle Prep: Dissolve 20g of SBE-β-CD in 100 mL of 0.9% Saline. Filter sterilize (0.22 µm).
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Compound Dissolution: Dissolve INCB059872 in DMSO (10% of final volume).

Complexation: Slowly add the 20% SBE-β-CD solution (90% of final volume) to the DMSO

stock while vortexing.

Sonication: Sonicate for 10–15 minutes to ensure inclusion complex formation.

In Vivo Administration Guidelines
Dosing Parameters

Route: Oral Gavage (p.o.)

Standard Dose: 10 mg/kg (Effective range: 5–30 mg/kg).

Dosing Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

Frequency: QD (Once Daily) is standard; QoD (Every other day) for maintenance.

Dosing Calculation Table (10 mg/kg Target)
Mouse Weight (g)

Dose Required
(mg)

Injection Vol (mL)
@ 1 mg/mL

Injection Vol (mL)
@ 2 mg/mL

18 g 0.18 0.18 0.09

20 g 0.20 0.20 0.10

22 g 0.22 0.22 0.11

25 g 0.25 0.25 0.125

Experimental Workflow
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Caption: Formulation workflow ensuring solubility before aqueous dilution.

Quality Control & Troubleshooting
Precipitation upon Saline Addition:

Cause: Adding aqueous phase too quickly or pH shock.

Fix: Warm the saline to 37°C. Add dropwise with constant stirring. If using the salt form,

ensure the final pH is not too acidic (<4.0); if so, buffer the saline with 10mM Acetate or

Citrate (pH 5.0).

Gelling:

Cause: High concentration of PEG at low temps.

Fix: Keep formulation at RT or 37°C. Do not refrigerate the final emulsion.

Tolerability:

Monitor mice for weight loss >15%. The DMSO/PEG vehicle can be dehydrating; ensure

access to hydrogel or wet mash.

References
Lee, T. et al. (2020). Nascent transcript and single-cell RNA-seq analysis defines the

mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia.[7] Gene.[1][2]

[4][5][7] Retrieved from [Link]

National Cancer Institute (NCI).INCB059872 Drug Dictionary Definition. Retrieved from [Link]

Fang, Y. et al. (2019). Comprehensive in Vitro Characterization of the LSD1 Small Molecule

Inhibitor Class in Oncology. ACS Pharmacology & Translational Science. Retrieved from

[Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1574622?utm_src=pdf-body-img
https://www.benchchem.com/product/b1574622?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/32422235/
https://www.medkoo.com/products/59660
https://pmc.ncbi.nlm.nih.gov/articles/PMC9932783/
https://www.researchgate.net/publication/305668317_Abstract_4704_The_evaluation_of_INCB059872_an_FAD-directed_inhibitor_of_LSD1_in_preclinical_models_of_human_small_cell_lung_cancer
https://www.medchemexpress.com/incb059872.html
https://pubmed.ncbi.nlm.nih.gov/32422235/
https://pubmed.ncbi.nlm.nih.gov/32828859/
https://www.benchchem.com/product/b1574622?utm_src=pdf-body
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/lsd1-inhibitor-incb059872
https://pubs.acs.org/doi/10.1021/acsptsci.9b00072
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incyte Corporation.Clinical Trials of INCB059872.[6] ClinicalTrials.gov Identifier:

NCT02712905. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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